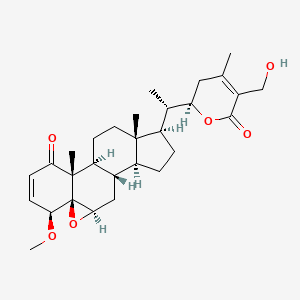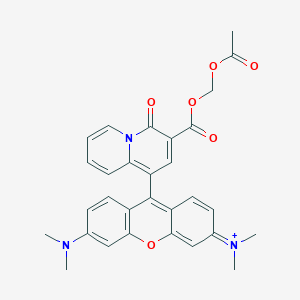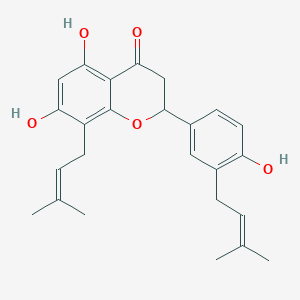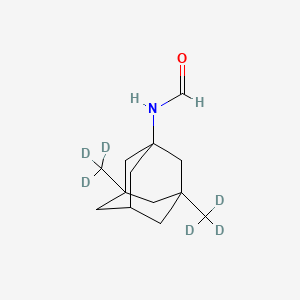
N-Formyl Memantine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Memantine-d6: is a deuterated derivative of N-Formyl Memantine, which is a formylated version of Memantine. Memantine is a well-known N-methyl-D-aspartate receptor antagonist used primarily in the treatment of Alzheimer’s disease. The deuterated form, this compound, is often used in scientific research due to its enhanced stability and unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Memantine-d6 typically involves the formylation of Memantine. One common method starts with 1,3-dimethyl-adamantane, which undergoes a reaction with formamide and nitric acid to produce 1-formamido-3,5-dimethyl-adamantane. This intermediate is then hydrolyzed with aqueous hydrochloric acid to yield Memantine hydrochloride . The deuterated form is achieved by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling, which is essential for its applications in research .
Análisis De Reacciones Químicas
Types of Reactions: N-Formyl Memantine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: It can undergo substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Chemistry: N-Formyl Memantine-d6 is used as a reference standard in analytical chemistry due to its stable isotopic labeling. It helps in the accurate quantification of Memantine and its metabolites in biological samples .
Biology: In biological research, it is used to study the pharmacokinetics and metabolism of Memantine. The deuterated form allows for precise tracking and analysis in various biological systems .
Medicine: this compound is used in the development of new therapeutic agents for neurodegenerative diseases. Its unique properties help in understanding the drug’s mechanism of action and improving its efficacy .
Industry: In the pharmaceutical industry, it is used in the quality control and validation of Memantine-based drugs. Its stable isotopic labeling ensures accurate and reliable results in various analytical methods .
Mecanismo De Acción
N-Formyl Memantine-d6 exerts its effects by acting as an antagonist to the N-methyl-D-aspartate receptors in the central nervous system. This action helps in reducing the excitotoxicity caused by excessive glutamate activity, which is a common feature in neurodegenerative diseases like Alzheimer’s . The deuterated form provides enhanced stability and allows for more precise studies of the drug’s pharmacodynamics and pharmacokinetics .
Comparación Con Compuestos Similares
Memantine: The parent compound, used in the treatment of Alzheimer’s disease.
N-Formyl Memantine: The non-deuterated form of N-Formyl Memantine-d6.
Other Memantine Derivatives: Various derivatives with modifications at different positions on the adamantane ring.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies. This makes it particularly valuable in research settings where accurate quantification and tracking are essential .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
213.35 g/mol |
Nombre IUPAC |
N-[3,5-bis(trideuteriomethyl)-1-adamantyl]formamide |
InChI |
InChI=1S/C13H21NO/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)14-9-15/h9-10H,3-8H2,1-2H3,(H,14,15)/i1D3,2D3 |
Clave InChI |
NYQWYYMEIBHRSB-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C12CC3CC(C1)(CC(C3)(C2)NC=O)C([2H])([2H])[2H] |
SMILES canónico |
CC12CC3CC(C1)(CC(C3)(C2)NC=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


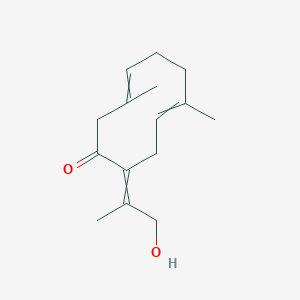
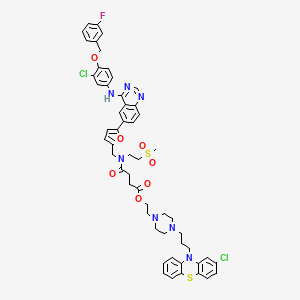
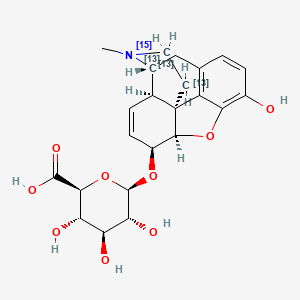
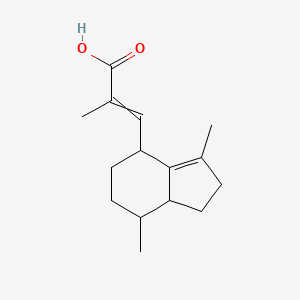
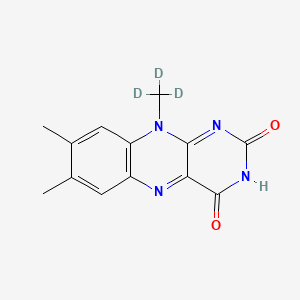
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
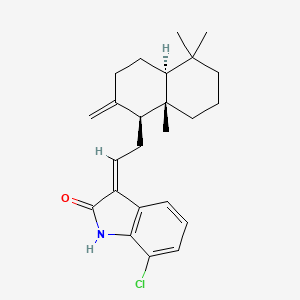
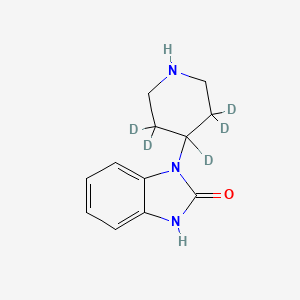
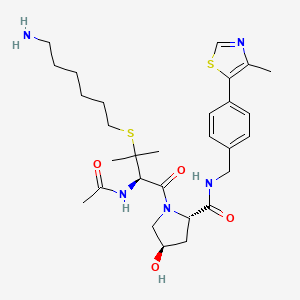
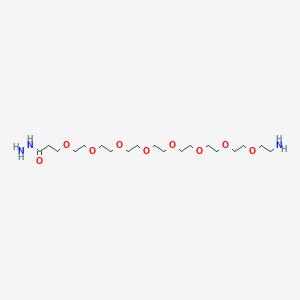
![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)
